(E)-3-甲基-4-甲硫基丁-2-烯-1-醇
货号:
B2815239
CAS 编号:
2567517-45-5
分子量:
132.22
InChI 键:
YXNSOSRPMRZPLP-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties may also be included .科学研究应用
手性辅助合成:
- Lewkowski 和 Karpowicz (2012) 的一项研究探索了通过将亚磷酸二甲酯添加到 2-(亚甲基氨基)-4-甲基硫烷基丁酸甲酯中来制备 2-{[(二甲氧基磷酰基)-甲基]-氨基}-4-甲基硫烷基丁酸甲酯。有趣的是,预期的非对映选择性几乎不存在,这是令人惊讶的结果,因为在其他氨基酸酯(如亮氨酸)的类似反应中观察到了高立体选择性 Lewkowski & Karpowicz, 2012。
非线性光学性质:
- D'silva 等人 (2012) 使用 Z 扫描技术和皮秒激光脉冲研究了 4-甲基硫烷基查耳酮衍生物的第三阶非线性光学 (NLO) 性质。这项研究强调了这些化合物在 NLO 应用中的潜力,因为它们具有显着的光限制特性以及与其他报道的查耳酮衍生物相当的非线性特性 D'silva 等人,2012。
抗癌特性:
- Ji 等人 (2010) 的一项合成研究表明,1-(4-甲基戊-2-烯基)-2-(4-苯基丁-2-烯基)二硫烷可以显着抑制增殖并诱导 CNE2 细胞凋亡呈剂量依赖性。这项研究标志着探索与 (E)-3-甲基-4-甲基硫烷基丁-2-烯-1-醇相关的化合物的抗癌潜力的重要一步 Ji、Ren 和 Xu,2010。
杂环化合物的合成:
- 3-(杂)芳基-6,7-二氢-5H-[1,2,4]-三唑并[3,4-a][2]苯并氮杂菲的合成涉及 4-芳基-2-甲基丁-2-醇,包括 (E)-3-甲基-4-甲基硫烷基丁-2-烯-1-醇的衍生物。该过程形成 1-甲基硫烷基-2-苯并氮杂菲,然后进行环化以生成相应的 3-苯基-和 3-杂芳基-6,7-二氢-5H-1,2,4-三唑并[3,4-a][2]苯并氮杂菲 Glushkov 等人,2021。
作用机制
安全和危害
属性
IUPAC Name |
(E)-3-methyl-4-methylsulfanylbut-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-6(3-4-7)5-8-2/h3,7H,4-5H2,1-2H3/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNSOSRPMRZPLP-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,...
Cat. No.: B2815156
CAS No.: 941893-78-3
1-methyl-5-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-y...
Cat. No.: B2815158
CAS No.: 2034194-77-7
8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1...
Cat. No.: B2815159
CAS No.: 577766-25-7
C10H10BrNO3S
Cat. No.: B2815161
CAS No.: 201942-89-4